1-Hydrazinyl-5-nitroisoquinoline
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Overview
Description
1-Hydrazinyl-5-nitroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a hydrazinyl group at the 1-position and a nitro group at the 5-position of the isoquinoline ring. It has a molecular formula of C9H8N4O2 and a molecular weight of 204.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydrazinyl-5-nitroisoquinoline can be synthesized through various methods. One common method involves the direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule. This process can be carried out under metal-catalyst-free conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and subsequent hydrazinylation of isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Hydrazinyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium nitrate and atmospheric oxygen.
Reducing agents: Such as hydrazine hydrate.
Nucleophiles: Such as amines and ureas
Major Products Formed
Major products formed from these reactions include nitrosoisoquinoline derivatives, aminoisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
1-Hydrazinyl-5-nitroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological activities and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-5-nitroisoquinoline involves the interaction of its functional groups with molecular targets. The hydrazinyl group can act as a nucleophile, participating in various chemical reactions. The nitro group can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Hydrazinyl-5-nitroisoquinoline include:
5-Nitroisoquinoline: Lacks the hydrazinyl group but shares the nitro group and isoquinoline structure.
1-Amino-5-nitroisoquinoline: Contains an amino group instead of a hydrazinyl group.
5-Nitrosoisoquinoline: Contains a nitroso group instead of a nitro group
Uniqueness
This compound is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(5-nitroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-12-9-7-2-1-3-8(13(14)15)6(7)4-5-11-9/h1-5H,10H2,(H,11,12) |
InChI Key |
PBTPOEBLKKQZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2NN)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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